molecular formula C16H13ClFNO4S2 B2698971 3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2320267-86-3

3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide

Cat. No.: B2698971
CAS No.: 2320267-86-3
M. Wt: 401.85
InChI Key: KKSWJUULUNLVIQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, furan, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multi-step organic reactionsThe furan and thiophene rings are then incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling . The final step involves the addition of the hydroxyethyl group under controlled conditions to ensure the desired regioselectivity and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while substitution of the chloro group with an amine may result in an amino derivative.

Scientific Research Applications

3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chloro and fluoro substituents can enhance binding affinity and specificity. The furan and thiophene rings may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the sulfonamide and heterocyclic rings.

    2-chloro-4-fluoro-5-nitrobenzoyl chloride: Contains similar halogen substituents but differs in the functional groups and overall structure.

    Fluorinated thiophenes: Similar in having the thiophene ring with fluorine substituents but differ in other functional groups.

Uniqueness

3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4S2/c17-11-8-10(3-4-12(11)18)25(21,22)19-9-13(20)15-5-6-16(24-15)14-2-1-7-23-14/h1-8,13,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSWJUULUNLVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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